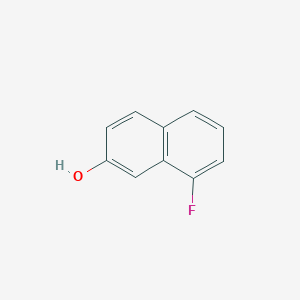

8-Fluoronaphthalen-2-OL

Description

Properties

IUPAC Name |

8-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLRENRRYYWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509975 | |

| Record name | 8-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13916-98-8 | |

| Record name | 8-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 8-Fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 8-Fluoronaphthalen-2-ol (CAS No. 13916-98-8), a key fluorinated building block in medicinal chemistry and materials science. This document moves beyond a simple cataloging of data points to offer an in-depth analysis of the structural features influencing these properties, the methodologies for their determination, and their implications for practical applications. By synthesizing available data with established chemical principles, this guide serves as an essential resource for researchers leveraging this compound in their work.

Introduction: The Significance of Fluorine in Naphthalene Scaffolds

This compound, a derivative of 2-naphthol, incorporates a fluorine atom at the C-8 position of the naphthalene ring. The introduction of fluorine, the most electronegative element, into organic molecules imparts profound changes to their physical, chemical, and biological properties. In drug development, fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The specific placement of the fluorine atom in the peri position to the C-1 carbon in the naphthalene scaffold of this compound creates a unique electronic and steric environment, influencing its solid-state properties, acidity, and spectroscopic signature. Understanding these fundamental physical characteristics is paramount for its effective utilization in synthesis, formulation, and biological studies.

Molecular Structure and Intermolecular Interactions

The physical properties of a compound are a direct manifestation of its molecular structure and the non-covalent forces that govern its interactions in the solid, liquid, and solution states.

Introduction: The Significance of Fluorinated Naphthalenes

An In-Depth Technical Guide to the Synthesis and Analysis of 8-Fluoronaphthalen-2-ol

This guide provides a comprehensive technical overview of this compound (CAS No. 13916-98-8), a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, and detail a suite of analytical methodologies for its comprehensive characterization. The narrative emphasizes the causal reasoning behind experimental design, reflecting a field-proven approach to chemical analysis and development.

Fluorine is the most electronegative element, and its incorporation into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties. In drug development, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Naphthalene derivatives, in turn, serve as versatile scaffolds in medicinal chemistry, with many exhibiting significant therapeutic properties, including anti-cancer activity.[1] The compound this compound combines these features, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide serves as a practical resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds.

Structural and Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its core structure and associated physical properties.

Chemical Structure

This compound consists of a naphthalene ring system substituted with a hydroxyl group at the C2 position and a fluorine atom at the C8 position.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is presented below. It is important to note that while some data are derived from computational models, they provide a reliable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 13916-98-8 | [2][3] |

| Molecular Formula | C₁₀H₇FO | [2][3] |

| Molecular Weight | 162.16 g/mol | [2][3] |

| Appearance | Solid (predicted) | - |

| pKa | 9.39 ± 0.40 (Predicted) | [3] |

| LogP | 2.68 (Predicted) | [2] |

| Topological Polar Surface Area | 20.23 Ų | [2][3] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 1 (O), 1 (F) | [2][3] |

Proposed Synthesis via Balz-Schiemann Reaction

A practical and scalable synthesis of this compound can be achieved from the commercially available precursor, 8-aminonaphthalen-2-ol (CAS 118-46-7)[4][5]. The most effective method for introducing fluorine onto an aromatic ring from an amino group is the Balz-Schiemann reaction. This two-step process involves diazotization of the amine followed by thermal decomposition of the resulting tetrafluoroborate salt.

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization

-

In a fume hood, suspend 8-aminonaphthalen-2-ol (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 3.0 eq) in a jacketed reactor cooled to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: This exothermic reaction generates nitrous acid in situ, which converts the primary amine to a diazonium salt. Low temperatures are critical to prevent premature decomposition of the unstable diazonium intermediate.

-

-

Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.

-

Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Rationale: The tetrafluoroborate salt is often insoluble and precipitates from the reaction mixture, allowing for easy isolation. An ether wash removes residual acids and water.

-

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Carefully heat the dried diazonium salt under an inert atmosphere (e.g., nitrogen). The decomposition is often performed without a solvent or in a high-boiling inert solvent like xylene.

-

Rationale: Heating the salt causes it to decompose, releasing nitrogen gas and boron trifluoride (BF₃), while the fluoride anion from the BF₄⁻ counter-ion substitutes the diazonium group on the aromatic ring.

-

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling, quench the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the crude product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography effectively separates the desired product from unreacted starting material and non-polar side products, yielding the pure this compound.

-

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow Overview

Caption: Integrated workflow for the analytical characterization of the final product.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra for this compound are predicted based on established chemical shift principles and data from analogous compounds like 1-fluoronaphthalene.[6][7][8][9]

-

¹H NMR: The spectrum will show six distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The presence of the fluorine atom will introduce complex splitting patterns (coupling) to the adjacent protons, particularly H1 and H7. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core. The carbon directly attached to fluorine (C8) will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-260 Hz). Carbons C1 and C7 will show smaller two- and three-bond couplings.[10] The carbon bearing the hydroxyl group (C2) will be deshielded, appearing around 150-155 ppm.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |

| Proton | Approx. δ (ppm) | Carbon |

| OH | broad s (variable) | C1 |

| H1 | ~7.2 (dd) | C2 |

| H3 | ~7.1 (d) | C3 |

| H4 | ~7.7 (d) | C4 |

| H5 | ~7.8 (d) | C4a |

| H6 | ~7.4 (t) | C5 |

| H7 | ~7.3 (dd) | C6 |

| C7 | ||

| C8 | ||

| C8a |

4.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation data.

-

Rationale: Aromatic systems are stable and are expected to show a strong molecular ion peak (M⁺), which is critical for confirming the molecular formula.[1]

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of C₁₀H₇FO.

-

[M-CO]⁺: Loss of carbon monoxide from the naphthol ring system, a common fragmentation pathway for phenols, leading to a peak at m/z = 134.

-

[M-HCO]⁺: Loss of a formyl radical, leading to a peak at m/z = 133.

-

| Ion Fragment | Predicted m/z | Interpretation |

| [C₁₀H₇FO]⁺ | 162 | Molecular Ion (M⁺) |

| [C₉H₇F]⁺ | 134 | Loss of CO |

| [C₉H₆F]⁺ | 133 | Loss of HCO |

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[11][12][13][14]

-

Rationale: This technique is rapid and provides clear evidence for the hydroxyl group and the aromatic system, confirming the success of the synthesis at a functional group level.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1250 | C-O stretch (phenol) | Strong |

| ~1100 | C-F stretch (aryl fluoride) | Strong |

Chromatographic Analysis

Chromatography is essential for determining the purity of the final product.

4.3.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for assessing the purity of non-volatile organic compounds. The following protocol is adapted from established methods for related fluoronaphthalene compounds.[2][15][16]

-

Column: C18 (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v)

-

Mobile Phase B: Methanol : Acetonitrile (80:20 v/v)

-

Gradient: A suitable gradient (e.g., starting with 100% A, ramping to 100% B) should be developed to ensure separation from potential impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Rationale: A C18 column provides excellent retention for aromatic compounds. The buffered mobile phase ensures reproducible ionization states, leading to sharp, symmetrical peaks. A gradient elution is necessary to separate compounds with different polarities effectively.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify any volatile impurities or residual solvents. Derivatization is recommended to improve the volatility and peak shape of the phenolic compound.[17]

-

Derivatization: Acetylation of the hydroxyl group with acetic anhydride.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Injector Temperature: 250 °C (Splitless mode).

-

Oven Program: Start at 100 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min).

-

MS Detector: Scan range 50-500 m/z.

-

Rationale: The HP-5ms column is a robust, general-purpose column suitable for a wide range of aromatic compounds. Derivatizing the polar hydroxyl group to a less polar acetate ester prevents peak tailing and improves chromatographic performance.[17]

Safety, Handling, and Storage

Proper handling of this compound and its precursors is critical for laboratory safety.

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and vapors. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The material may darken during storage, so storage under an inert atmosphere (nitrogen or argon) is recommended.[15]

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[15]

Conclusion

This compound is a valuable synthetic intermediate. This guide has provided a comprehensive framework for its synthesis, purification, and detailed analytical characterization. By understanding the rationale behind the chosen synthetic and analytical methods—from the low-temperature control of diazotization to the selection of specific chromatographic columns and spectroscopic techniques—researchers can confidently and safely work with this compound. The predictive data supplied herein serves as a robust baseline for the interpretation of experimental results, empowering scientists in their pursuit of novel discoveries in drug development and beyond.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. ez.restek.com [ez.restek.com]

- 4. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Fluoronaphthalene(321-38-0) 1H NMR [m.chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Role of Fluorinated Naphthalenes

An In-Depth Technical Guide to 8-Fluoronaphthalen-2-ol (CAS 13916-98-8)

Prepared for researchers, scientists, and professionals in drug development, this guide delves into the technical intricacies of this compound. This molecule is more than a mere chemical intermediate; it represents a strategic building block where the unique properties of a naphthalene scaffold are modulated by the strategic introduction of a fluorine atom and a hydroxyl group. The presence of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a cornerstone of modern medicinal chemistry.[1][2] This document provides a comprehensive overview of its properties, a validated synthesis protocol, characterization data, and critical handling procedures, grounded in established scientific principles.

Core Physicochemical & Structural Properties

This compound is an aromatic organic compound that typically presents as a white to off-white solid.[3] Its structure consists of a naphthalene core, which is two fused benzene rings, functionalized with a hydroxyl (-OH) group at the 2-position and a fluorine (-F) atom at the 8-position.[3] This specific substitution pattern imparts distinct chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 13916-98-8 | [4][5] |

| Molecular Formula | C₁₀H₇FO | [4][6] |

| Molecular Weight | 162.16 g/mol | [4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 98-99 °C | [7] |

| pKa (Predicted) | 9.39 ± 0.40 | [6] |

| SMILES | OC1=CC=C2C=CC=C(F)C2=C1 | [4] |

| InChI Key | BBPLRENRRYYWPO-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 20.23 Ų | [4] |

| LogP (Predicted) | 2.6845 | [4] |

Synthesis Protocol: Balz-Schiemann Reaction Pathway

While multiple synthetic routes are theoretically possible, a robust and well-established method for introducing an aryl fluoride is via the Balz-Schiemann reaction. This pathway leverages the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate salt. The protocol described below starts from the commercially available 8-aminonaphthalen-2-ol (1-amino-7-naphthol).[8]

Causality and Experimental Rationale

The choice of the Balz-Schiemann reaction is deliberate. Unlike direct electrophilic fluorination, which can be unselective and requires harsh reagents, the Balz-Schiemann reaction proceeds under relatively mild conditions and offers high regioselectivity, as the position of the fluorine is predetermined by the starting amine. The low temperature for the diazotization step is critical to prevent premature decomposition of the unstable diazonium salt. The use of tetrafluoroboric acid (HBF₄) serves a dual purpose: it provides the acidic medium for diazotization and acts as the source of the tetrafluoroborate counter-ion, which forms a stable, isolable diazonium salt intermediate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

8-Aminonaphthalen-2-ol (CAS: 118-46-7)

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Suitable organic solvent for purification (e.g., Toluene, Hexane/Ethyl Acetate mixture)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 8-aminonaphthalen-2-ol in a solution of tetrafluoroboric acid.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour. The diazonium tetrafluoroborate salt will precipitate.

-

Isolate the solid precipitate by vacuum filtration and wash with cold water, followed by cold ethanol and finally ether. Dry the solid under vacuum.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Place the dried diazonium salt in a flask suitable for thermal decomposition under vacuum.

-

Gently heat the solid. The decomposition will be evidenced by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases. Caution: This step must be performed in a well-ventilated fume hood.

-

The crude this compound will remain as a residue.

-

-

Purification:

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Spectroscopic Characterization Profile

While a dedicated public database of spectra for this specific compound is sparse, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR, IR, and mass spectrometry.[9][10][11]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Six distinct signals for the aromatic protons. Protons adjacent to the fluorine atom will exhibit coupling (JHF).- Hydroxyl Proton (δ ~5.0-6.0 ppm, variable): A broad singlet that may exchange with D₂O. |

| ¹³C NMR | - Aromatic Region (δ 110-160 ppm): Ten signals corresponding to the naphthalene carbons. The carbon bonded to fluorine (C8) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two and three bonds away will show smaller C-F couplings. |

| IR Spectroscopy | - O-H Stretch: A broad band in the range of 3200-3600 cm⁻¹.- Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.- Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.- C-O Stretch: A strong band around 1200-1260 cm⁻¹.- C-F Stretch: A strong, characteristic band in the 1000-1100 cm⁻¹ region.[12] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 162.05, corresponding to the molecular formula C₁₀H₇FO. |

Applications in Research and Development

This compound is a valuable building block primarily due to the strategic placement of its functional groups, which serve as handles for further chemical modification.[3]

-

Medicinal Chemistry & Drug Development: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The naphthalene scaffold is a known pharmacophore present in numerous approved drugs. This compound provides a starting point for synthesizing novel derivatives where the hydroxyl group can be converted into ethers or esters, and the naphthalene ring can undergo further substitution, leading to new chemical entities with potential therapeutic activity.[13] Naphthalene derivatives have shown promise as inhibitors of key oncogenic signaling pathways, such as STAT3.[13]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated organic compounds are of great interest in the agrochemical industry for creating more potent and stable pesticides and herbicides.[3]

-

Materials Science: Fluorinated aromatic compounds are precursors to advanced materials, including polymers, liquid crystals, and organic electronics.[2] The unique electronic properties conferred by fluorine can be exploited to design materials with specific optical or electronic characteristics.

Conceptual Role in Drug Discovery

Caption: The role of this compound as a scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard procedures for handling similar chemical compounds.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood.[14]

-

Handling:

-

Avoid inhalation of dust and contact with skin and eyes.[14]

-

Use spark-proof tools and explosion-proof equipment, as fine dust can potentially form explosive mixtures with air.[14]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[14]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

References

- Chawananon, S., et al. (2023). ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES. University of Illinois.

- ACS Publications. Microwave Spectroscopy and Structure of the 1-Fluoronaphthalene···H2O Complex: Two Hydrogen Bonds Make the Complex a Rigid Rotor. The Journal of Physical Chemistry A.

- AIP Publishing. (2021). Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene. Low Temperature Physics.

- PubChem. 1-Fluoronaphthalene.

- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- ACS Figshare. Microwave Spectroscopy and Structure of the 1‑Fluoronaphthalene···H2O Complex.

- Organic Chemistry Portal. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube.

- ChemBK. 8-aminonaphthalen-2-ol.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- ResearchGate. (2024). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.

- INIS-IAEA. (1979). Some considerations in the handling of fluorine and the chlorine fluorides.

- Nature. (2024). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.

- ChemistryViews. (2013). Easy Ways to Aryl Fluorides.

- PubChem. (2017). Spectral Information in PubChem.

- NCERT. Amines.

- Scribd. Spec Ir NMR Spectra Tables PDF.

- Organic Chemistry Portal. (2024). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube.

- Google Patents. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.

- Patsnap. 2-Naphthol patented technology retrieval search results.

- MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules.

Sources

- 1. ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES | IDEALS [ideals.illinois.edu]

- 2. youtube.com [youtube.com]

- 3. CAS 13916-98-8: 8-FLUORO-2-NAPHTHOL | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. parchem.com [parchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 13916-98-8 CAS MSDS (8-FLUORO-2-NAPHTHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. leah4sci.com [leah4sci.com]

- 12. scribd.com [scribd.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 8-Fluoronaphthalen-2-ol from 8-Aminonaphthalen-2-ol

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 8-Fluoronaphthalen-2-ol, a valuable fluorinated aromatic compound. The primary focus is on a robust and well-established synthetic route starting from the readily available precursor, 8-aminonaphthalen-2-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, step-by-step guidance.

Introduction and Strategic Approach

Fluorinated naphthalene derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and electronic characteristics. The synthesis of this compound presents a specific challenge in regioselectivity. The chosen synthetic strategy revolves around the Balz-Schiemann reaction, a reliable method for introducing a fluorine atom onto an aromatic ring.

The core of this approach is the diazotization of the primary amino group of 8-aminonaphthalen-2-ol, followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from a tetrafluoroborate anion. This method is advantageous due to the accessibility of the starting material and the generally clean conversion to the desired fluorinated product.

The Synthetic Pathway: A Mechanistic Perspective

The conversion of 8-aminonaphthalen-2-ol to this compound proceeds through a two-step sequence:

-

Diazotization: The primary aromatic amine is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Fluoro-dediazoniation (Balz-Schiemann Reaction): The diazonium salt is isolated as its tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

The general mechanism is illustrated below:

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoronaphthalen-2-ol

Introduction

8-Fluoronaphthalen-2-ol (CAS No. 13916-98-8; Molecular Formula: C₁₀H₇FO; Molecular Weight: 162.16 g/mol ) is a fluorinated derivative of 2-naphthol, a molecule of interest in organic synthesis, materials science, and as a potential scaffold in drug development.[1] The introduction of a fluorine atom onto the naphthalene core can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable target for investigation.

Accurate and comprehensive structural elucidation is the bedrock of chemical research. For a molecule like this compound, a multi-technique spectroscopic approach is not merely confirmatory but essential for unambiguously determining its identity, purity, and structure. Published experimental data for this specific compound is not widely available, making a foundational guide on its characterization imperative for researchers.

This document serves as a technical guide for the complete spectroscopic characterization of this compound. As a Senior Application Scientist, my objective is not just to present data, but to explain the causality behind the expected spectral features. We will proceed by establishing validated protocols for data acquisition and then delving into a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework and the direct chemical environment of the fluorine substituent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show seven distinct signals: one for the hydroxyl proton and six for the protons on the aromatic rings. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing, highly electronegative fluorine atom. The key diagnostic feature will be the presence of coupling between the fluorine and nearby protons (J-coupling), which splits the proton signals into characteristic multiplets.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 4.5 - 5.5 | broad singlet (br s) | - |

| H1 | 7.10 - 7.20 | doublet (d) | J(H1,H3) ≈ 2.5 |

| H3 | 7.25 - 7.35 | doublet of doublets (dd) | J(H3,H4) ≈ 9.0, J(H3,H1) ≈ 2.5 |

| H4 | 7.70 - 7.80 | doublet (d) | J(H4,H3) ≈ 9.0 |

| H5 | 7.55 - 7.65 | doublet of doublets (dd) | J(H5,H6) ≈ 8.0, J(H5,H7) ≈ 1.0 |

| H6 | 7.35 - 7.45 | triplet (t) | J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 7.5 |

| H7 | 7.15 - 7.25 | doublet of doublets (dd) | J(H7,F8) ≈ 10.0, J(H7,H6) ≈ 7.5 |

Note: Predicted values are based on analysis of 2-naphthol and 1-fluoronaphthalene.[2][3] The exact chemical shifts are solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display ten signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The carbon directly bonded to the fluorine atom (C8) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons will also show smaller couplings to fluorine over two, three, and four bonds.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C1 | 109 - 112 | doublet (d) | ⁴J ≈ 2-4 |

| C2 | 155 - 158 | singlet (s) | - |

| C3 | 118 - 121 | singlet (s) | - |

| C4 | 129 - 132 | singlet (s) | - |

| C4a | 127 - 130 | doublet (d) | ³J ≈ 4-6 |

| C5 | 125 - 128 | doublet (d) | ³J ≈ 8-10 |

| C6 | 123 - 126 | singlet (s) | - |

| C7 | 114 - 117 | doublet (d) | ²J ≈ 20-25 |

| C8 | 158 - 162 | doublet (d) | ¹J ≈ 240-260 |

| C8a | 134 - 137 | doublet (d) | ²J ≈ 15-20 |

Note: Predicted values are based on substituent effects on the naphthalene ring system.[4] Large C-F coupling constants are a hallmark of fluorinated compounds.[5]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[6][7] For this compound, a single resonance is expected.

| Nucleus | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling |

| ¹⁹F | -110 to -125 | doublet of doublets (dd) | Coupled to H7 and H1 |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The expected range for aryl fluorides is well-established.[8][9]

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary. The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetrical lock signal).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) will be necessary.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 16 or 32) is typically sufficient. No special decoupling is needed unless ¹H-¹⁹F decoupling is desired to simplify the spectrum to a singlet.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift axis. For ¹H and ¹³C, reference the residual solvent peak. For ¹⁹F, an external standard like CFCl₃ is often used, or the spectrum can be referenced indirectly.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

NMR Workflow Diagram

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the aromatic system, and the carbon-fluorine bond.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Appearance |

| O-H Stretch | Phenol | 3200 - 3550 | Strong, Broad |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong (multiple bands) |

| C-O Stretch | Phenol | 1200 - 1260 | Strong, Sharp |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 | Strong, Sharp |

| C-H Bend | Aromatic (out-of-plane) | 750 - 900 | Strong |

Note: The C-F and C-O stretching vibrations may overlap. The broadness of the O-H stretch is a result of hydrogen bonding.[10]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically perform the background subtraction.

-

-

Data Analysis:

-

Label the major peaks with their wavenumber values.

-

Correlate the observed absorption bands with known functional group frequencies using correlation tables to confirm the presence of the expected groups.

-

IR Spectroscopy Workflow Diagram

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this analysis, we will consider Electron Ionization (EI), a common technique that generates a characteristic fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺˙) peak is expected at an m/z corresponding to the molecule's monoisotopic mass. The high-energy EI process will cause the molecular ion to fragment in predictable ways.

| m/z Value | Proposed Identity | Notes |

| 162 | [C₁₀H₇FO]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [C₁₀H₇O]⁺ | Loss of F radical (∙F) |

| 134 | [C₉H₆O]⁺˙ | Loss of CO from M⁺˙ (common for phenols) |

| 115 | [C₉H₇]⁺ | Loss of CHO from M⁺˙ |

Note: The molecular ion of an aromatic system like naphthalene is expected to be relatively intense due to its stability. The fragmentation of 2-naphthol and related bromo-derivatives serves as a model for these predictions.[11]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC):

-

Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms).

-

Set a temperature program. For example: hold at 100 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Set the injector temperature to 250 °C and use helium as the carrier gas.

-

-

Instrument Setup (MS):

-

Set the MS transfer line temperature to ~260 °C to prevent condensation.

-

Use a standard Electron Ionization (EI) source at 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-400.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and analysis.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern.

-

Mass Spectrometry Workflow Diagram

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. NMR spectroscopy provides the definitive connectivity of the carbon and proton framework, with characteristic C-F and H-F couplings serving as undeniable proof of fluorination at the C8 position. Infrared spectroscopy offers rapid confirmation of essential functional groups, namely the phenolic hydroxyl, the aryl-fluoride bond, and the aromatic system. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and analytical frameworks outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the integrity of their scientific investigations.

References

- The Royal Society of Chemistry. (2014).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- NIST. (n.d.). Perfluoronaphthalene. NIST Chemistry WebBook.

- NIST. (n.d.). Perfluoronaphthalene IR Spectrum. NIST Chemistry WebBook.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- University of Ottawa. (n.d.). 19Flourine NMR.

- The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- PubChem. (n.d.). 2-Fluoronaphthalene.

- ResearchGate. (2005). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine.

- PubMed. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives....

- ResearchGate. (2015). 1H-NMR spectra of AN (a) and OAN (b).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). Octafluoronaphthalene.

- ResearchGate. (2009). Representative mass spectra of 8-2 fTOH (A), and the derivatized....

- NIST. (n.d.). Perfluoronaphthalene IR Spectrum (Gas Phase). NIST Chemistry WebBook.

- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.

- PubChem. (n.d.). 8-Bromonaphthalen-2-ol.

- MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]

- 4. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-Fluoronaphthalen-2-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 8-Fluoronaphthalen-2-ol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data.

Introduction to this compound and its Physicochemical Profile

This compound is an aromatic organic compound featuring a naphthalene backbone substituted with both a hydroxyl (-OH) group and a fluorine (-F) atom.[1] This unique structure imparts a specific set of physicochemical properties that dictate its behavior in various solvent systems.

Molecular Structure:

-

Naphthalene Core: The fused bicyclic aromatic ring system is inherently nonpolar and hydrophobic.

-

Hydroxyl Group: The -OH group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Fluorine Atom: The highly electronegative fluorine atom introduces polarity and can participate in weaker intermolecular interactions.

The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile, with potential for dissolution in a range of solvents depending on their polarity and hydrogen bonding capabilities.[1] The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[2][3] Polar solvents are expected to interact favorably with the hydroxyl group, while nonpolar solvents will interact with the naphthalene core.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 162.16 g/mol [4] | Based on its chemical formula C₁₀H₇FO.[4] |

| Polarity | Moderately polar | Combination of a large nonpolar naphthalene ring and polar hydroxyl and fluorine substituents. |

| Hydrogen Bonding | Donor and Acceptor[4] | Presence of a hydroxyl group.[4] |

| pKa | ~9.39 (Predicted)[5] | The hydroxyl group is weakly acidic, similar to other naphthols.[5] |

| LogP | ~2.68 (Predicted)[4] | Indicates a degree of lipophilicity, suggesting solubility in nonpolar organic solvents.[4] |

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. It involves the disruption of intermolecular forces within the solute's crystal lattice and the formation of new interactions between the solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents, like alcohols, have dipole moments and can engage in dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, such as hexane, primarily interact through weaker van der Waals forces.

-

Hydrogen Bonding: The ability of a solvent to accept or donate hydrogen bonds is critical for dissolving compounds with hydroxyl groups.[2] Solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors, making them good candidates for dissolving this compound.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[6][7] This is because the additional thermal energy helps to overcome the lattice energy of the solid.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, as it requires the creation of a larger cavity in the solvent.[6]

Predicted Solubility Profile of this compound

Based on its structure and the principles of solubility, the following trends can be predicted for the solubility of this compound in various classes of organic solvents. It is important to note that these are predictions and must be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the hydroxyl group of this compound and have sufficient polarity to interact with the polar parts of the molecule. |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group. Acetone is known to be a good solvent for aromatic hydrocarbons.[8] |

| Nonpolar Solvents | Hexane, Toluene, Chloroform | Low to Moderate | Toluene and chloroform may show some solubility due to interactions with the aromatic naphthalene core.[7] Hexane is expected to be a poor solvent due to its nonpolar nature. |

| Halogenated Solvents | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can interact with the polar functional groups and the aromatic system. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust protocol for the quantitative determination of this compound solubility.

Materials and Equipment

-

This compound (purity ≥98%)[4]

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Scintillation vials

-

A selection of organic solvents (HPLC grade)

Experimental Workflow: Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

For finer separation, centrifuge the vials at a high speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Interpreting Solubility Data: The Role of Intermolecular Forces

The experimentally determined solubility data can be rationalized by considering the specific intermolecular interactions between this compound and the solvent molecules.

Caption: Intermolecular interactions governing solubility.

A high solubility in a particular solvent indicates a favorable combination of these interactions. For instance, high solubility in methanol would be attributed to strong hydrogen bonding between the hydroxyl groups of both the solute and the solvent. Conversely, low solubility in hexane would be due to the inability of the nonpolar solvent to effectively solvate the polar hydroxyl and fluorine groups of this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in synthetic chemistry and drug development. A thorough understanding of its solubility profile in a range of organic solvents allows for the optimization of reaction conditions, purification processes, and formulation development. This guide has provided a theoretical framework, predictive insights, and a detailed experimental protocol to aid researchers in their work with this important compound. The principles and methodologies described herein are broadly applicable to the study of other complex organic molecules.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry, University of Calgary.

- Unknown. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). Naphthalene.

- CymitQuimica. (n.d.). CAS 13916-98-8: 8-FLUORO-2-NAPHTHOL.

- ChemScene. (n.d.). This compound.

- Guidechem. (n.d.). 8-FLUORO-2-NAPHTHOL 13916-98-8 wiki.

- Reddit. (2020, July 9). How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar? r/chemhelp.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

Sources

- 1. CAS 13916-98-8: 8-FLUORO-2-NAPHTHOL | CymitQuimica [cymitquimica.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. reddit.com [reddit.com]

The Rising Potential of Fluorinated Naphthols in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated naphthols, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will dissect the rationale behind fluorination, explore synthetic strategies, and delve into the nuanced biological activities of these molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is designed to serve as a comprehensive resource, synthesizing current research to provide field-proven insights and detailed experimental methodologies for the drug development professional.

The Strategic Advantage of Fluorine in Naphthol Scaffolds

The introduction of fluorine into a naphthol framework is a deliberate and strategic decision aimed at enhancing its drug-like properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3]

Key Physicochemical Modifications:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the drug.[3]

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and plasma protein binding.[1][3]

-

Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic environment of the naphthol ring, potentially leading to enhanced binding interactions with target proteins through the formation of hydrogen bonds and other non-covalent interactions. This can improve both potency and selectivity.[1]

-

pKa Modulation: The introduction of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of the molecule at physiological pH and thereby affect its absorption and distribution.[3]

The judicious placement of fluorine atoms on the naphthol scaffold is therefore a powerful tool for fine-tuning the biological activity and optimizing the pharmacokinetic properties of potential drug candidates.

Synthesis of Fluorinated Naphthols: Rationale and Methodologies

The synthesis of fluorinated naphthols requires careful consideration of regioselectivity to enable robust structure-activity relationship (SAR) studies. A variety of synthetic strategies have been developed to achieve this, ranging from classical methods to more modern transition-metal-free approaches.

One notable method involves a transition-metal-free protocol for the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols.[4] This reaction proceeds through the selective activation of two C-F bonds, formation of an intermediate hexatriene system, a 6π electrocyclization, and subsequent rearomatization.[4] This approach is advantageous as it allows for the rapid synthesis of novel fluorine-containing naphthols from commercially available starting materials.[4]

Experimental Protocol: A Representative Synthesis of a 1-Aminoalkyl-2-naphthol Derivative

The following protocol is a general representation of the Betti base reaction, a one-pot, three-component reaction that can be adapted for the synthesis of various naphthol derivatives.[5]

Materials:

-

2-Naphthol

-

Formaldehyde

-

Secondary amine (e.g., dimethylamine or piperidine)

-

Acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of 2-naphthol (1 equivalent) in ethanol, add the secondary amine (1 equivalent) and formaldehyde (1 equivalent).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-aminoalkyl-2-naphthol derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Causality in Synthesis: The choice of the Betti reaction is driven by its efficiency and versatility. This one-pot synthesis allows for the rapid generation of a library of derivatives by simply varying the aldehyde and amine components. The resulting aminoalkyl naphthols are valuable scaffolds for further modification and biological evaluation.[5]

Biological Activities of Fluorinated Naphthols

Fluorinated naphthols and their derivatives have demonstrated a broad spectrum of biological activities, with the most promising results observed in the areas of oncology, infectious diseases, and inflammation.

Anticancer Activity

Fluorinated naphthoquinones, which are closely related to naphthols, have shown significant potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of the EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[6][7] Overexpression and aberrant activation of EGFR are common in many cancers, making it an attractive therapeutic target.[2][7]

Certain naphthoquinone derivatives have been shown to inhibit the EGFR signaling pathway.[2][6][7][8] This inhibition prevents the downstream activation of the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[6] By blocking this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.[6]

One study on a marine-derived naphthoquinone-naphthol derivative, compound 13, demonstrated its ability to downregulate the EGFR/PI3K/Akt signaling pathway.[6] This led to an increase in the expression of the pro-apoptotic protein cleaved caspase-3 and a decrease in the anti-apoptotic protein Bcl-2, ultimately resulting in the inhibition of cancer cell proliferation.[6] While this study did not focus on a fluorinated derivative, it highlights a key mechanism through which naphthol scaffolds can exert their anticancer effects. The introduction of fluorine could potentially enhance the potency and selectivity of this inhibition.

Diagram: EGFR/PI3K/Akt Signaling Pathway and Inhibition by Naphthol Derivatives

Caption: Inhibition of the EGFR/PI3K/Akt pathway by fluorinated naphthol derivatives.

Quantitative Data: Anticancer Activity of Naphthol Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Fluoro phenyl derivative (5d) | Hep G2 | 1.2 ± 1.1 | [9] |

| 4-Fluoro phenyl derivative (5d) | A549 | 1.6 ± 1.0 | [9] |

| 4-Fluoro phenyl derivative (5d) | MDA-MB-231 | 0.9 ± 0.1 | [9] |

| 4-Fluoro phenyl derivative (5d) | HeLa | 0.8 ± 0.4 | [9] |

| Naphthoquinone-naphthol (5) | HCT116 | 5.27 | [10] |

| Naphthoquinone-naphthol (5) | PC9 | 6.98 | [10] |

| Naphthoquinone-naphthol (5) | A549 | 5.88 | [10] |

| 4-F substituted derivative (10b) | HCT116 | 5.66 | [10] |

| Derivative 13 | HCT116 | 1.18 | [10] |

| Derivative 13 | PC9 | 0.57 | [10] |

| Derivative 13 | A549 | 2.25 | [10] |

| Fluorinated 1,4-naphthoquinone (13) | RPMI | 2.2 | [4] |

| Fluorinated 1,4-naphthoquinone (15) | RPMI | 2.3 | [4] |

| Fluorinated 1,4-naphthoquinone (16) | RPMI | 2.1 | [4] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Naphthol derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[5]

Mechanism of Action: Inhibition of DNA Gyrase and Lanosterol 14α-demethylase

-

DNA Gyrase: This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[11][12] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death.[11][13] Fluoroquinolones, a major class of antibiotics, target DNA gyrase.[14] Molecular docking studies have suggested that aminoalkyl-naphthol derivatives can bind to the active site of E. coli DNA gyrase, indicating a potential mechanism for their antibacterial activity.[5]

-

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the fungal cell membrane biosynthesis pathway.[5] Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Azole antifungals, a widely used class of drugs, target this enzyme. Docking studies have shown that aminoalkyl-naphthol derivatives can also bind to the active site of Candida albicans lanosterol 14α-demethylase, suggesting a plausible mechanism for their antifungal effects.[5]

Quantitative Data: Antimicrobial Activity of Naphthol Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [3][5] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | 100 | [3][5] |

| Ciprofloxacin | Staphylococcus aureus MDR | 200 | [3][5] |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | 400 | [3][5] |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium funiculosum | 400 | [3][5] |

| Griseofulvin | Penicillium funiculosum | 500 | [3][5] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. Naphthol derivatives have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

-

Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17] Some naphthol derivatives have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[12] A fluorine-substituted benzo[h]quinazoline-2-amine derivative, for instance, significantly reduced the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway.[18]

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[17] Activation of these pathways leads to the production of pro-inflammatory mediators. Certain naphthol derivatives can suppress the activation of p38 MAPK and JNK, thereby reducing the inflammatory response.[12]

Diagram: NF-κB and MAPK Inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by fluorinated naphthols.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized fluorinated naphthols, a series of standardized in vitro assays are employed. These assays provide quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory properties of the compounds.

Cytotoxicity and Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated naphthol compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth of the microorganism is assessed after an incubation period.

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol (Broth Microdilution Method):

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated naphthol compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Principle: The denaturation of proteins, such as egg albumin or bovine serum albumin, when heated, results in an increase in turbidity. Anti-inflammatory compounds can prevent this denaturation.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the fluorinated naphthol solution at various concentrations.

-

Control Preparation: Prepare a control solution containing all components except the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heating: Heat the mixtures at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Conclusion and Future Directions

Fluorinated naphthols represent a promising and versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the ability to fine-tune their properties through strategic fluorination, make them an attractive area for further research.

Future efforts should focus on:

-

Elucidating Detailed Mechanisms of Action: Further studies are needed to pinpoint the specific molecular targets of fluorinated naphthols and to fully understand how they modulate complex signaling pathways.

-

Expanding Structure-Activity Relationship Studies: A more comprehensive understanding of how the position and number of fluorine atoms, as well as other substituents, influence biological activity will be crucial for the rational design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of fluorinated naphthols holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Hammann, J. M., Unzner, T. A., & Magauer, T. (2014). A transition-metal-free synthesis of fluorinated naphthols. Chemistry (Weinheim an der Bergstrasse, Germany), 20(22), 6733–6738. [Link]

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2412865. [Link]

- MIC values obtained for 1-5 and the positive controls. (n.d.). ResearchGate.

- Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022). ACS Omega, 7(21), 17789–17802. [Link]

- IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate.

- Naphtho[1,2-b]furan-4,5-dione inactivates EGFR and PI3K/Akt signaling pathways in. (n.d.). Ovid.

- Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022).

- Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. (2024). Frontiers in Chemistry, 12, 1358501. [Link]

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2412865. [Link]

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports, 15(1), 39278. [Link]

- Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724. [Link]